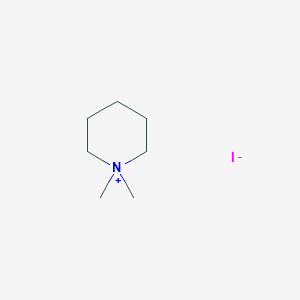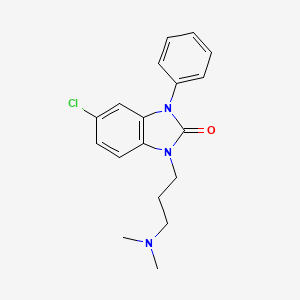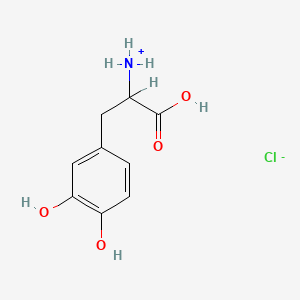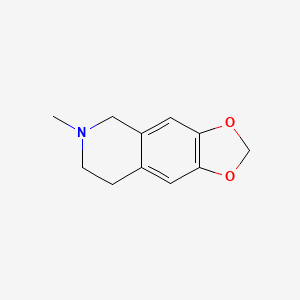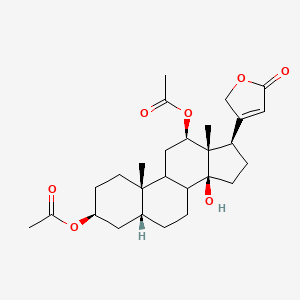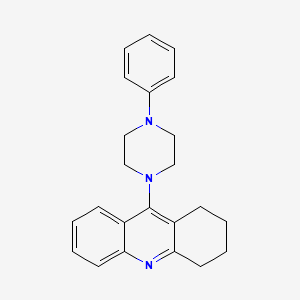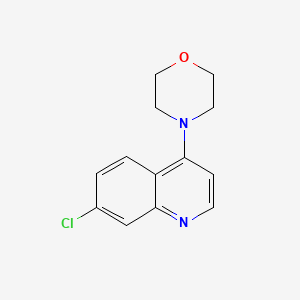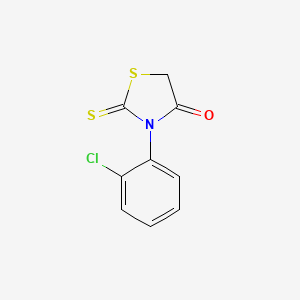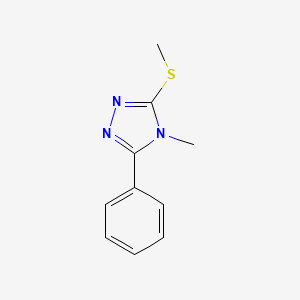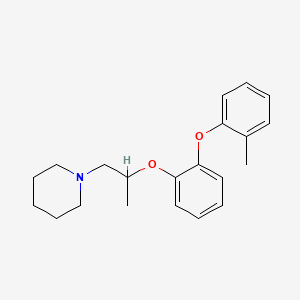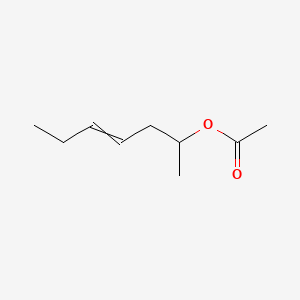
Hept-4-en-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-4-en-2-yl acetate is an organic compound with the molecular formula C9H16O2. It is an ester derived from hept-4-en-2-ol and acetic acid. This compound is known for its pleasant fruity aroma, making it a valuable component in the fragrance and flavor industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hept-4-en-2-yl acetate can be synthesized through the esterification of hept-4-en-2-ol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of hept-4-en-2-ol with acetic acid in the presence of an acid catalyst. The reaction mixture is continuously distilled to separate the ester from the reaction by-products, ensuring high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form hept-4-en-2-ol.
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Hept-4-enoic acid or hept-4-enal.
Reduction: Hept-4-en-2-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hept-4-en-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of hept-4-en-2-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release hept-4-en-2-ol and acetic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interaction with cellular membranes and proteins, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
- 2-Heptenyl acetate
- Hept-2-en-1-yl acetate
- Hept-3-en-2-yl acetate
Comparison: Hept-4-en-2-yl acetate is unique due to its specific double bond position and ester group, which confer distinct chemical and physical properties. Compared to similar compounds, it has a different reactivity profile and aroma characteristics, making it particularly valuable in specific applications within the fragrance and flavor industries.
Propiedades
Número CAS |
94088-33-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
[(Z)-hept-4-en-2-yl] acetate |
InChI |
InChI=1S/C9H16O2/c1-4-5-6-7-8(2)11-9(3)10/h5-6,8H,4,7H2,1-3H3/b6-5- |
Clave InChI |
QJMRCUOWTUQXIQ-WAYWQWQTSA-N |
SMILES isomérico |
CC/C=C\CC(C)OC(=O)C |
SMILES |
CCC=CCC(C)OC(=O)C |
SMILES canónico |
CCC=CCC(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


